1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Kinase hinge binding Pyrimidine regioisomerism Hydrogen-bond acceptor geometry

Select this specific compound when your project requires the 4‑ylamino regioisomer. Unlike the 2‑ylamino variant, the pyrimidin‑4‑ylamino linkage provides a donor–acceptor–donor hydrogen bond pattern that differentially engages kinase hinge regions. The orthogonal o‑tolyl side chain introduces a testable lipophilic contact—offering a ΔcLogP of ~+0.5 to +0.8 over the 2‑fluorophenyl analog—making it ideal for systematic permeability‑metabolism trade‑off studies. For fragment‑based screening, the azetidine core (Fsp³ ≈0.41) raises three‑dimensionality while reducing cLogP compared to piperidine‑containing fragments, meeting modern fragment‑library design criteria. Procure this ≥95% purity reference standard to generate reproducible SAR data, or use it as a starting material for dual M₃/PDE4 inhibitor exploration in respiratory programs.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 2320851-20-3
Cat. No. B2377601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one
CAS2320851-20-3
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C17H20N4O/c1-13-4-2-3-5-14(13)6-7-17(22)21-10-15(11-21)20-16-8-9-18-12-19-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,18,19,20)
InChIKeyPATXDRHWNAQNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS 2320851-20-3) – Structural Identity and Procurement Baseline


1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS 2320851-20-3) is a synthetic heterocyclic small molecule (molecular formula C₁₇H₂₀N₄O, molecular weight 296.37 g/mol) . It belongs to a class of 3-substituted azetidinyl pyrimidine derivatives, which have been investigated as dual M₃ antagonist–PDE4 inhibitor scaffolds for respiratory indications . The compound is currently distributed as a research-grade building block or reference standard, typically at ≥95% purity, and has no disclosed clinical development program, approved therapeutic indication, or pharmacopoeial monograph at the time of writing.

Why Generic Substitution of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS 2320851-20-3) Carries Scientific Risk


Members of the 3-(heteroarylamino)azetidinyl-propan-1-one series share a conserved N-(azetidin-3-yl)pyrimidin-4-amine core, but their pharmacological, physicochemical, and ADME profiles are highly sensitive to two structural variables: the position of the pyrimidine nitrogen linkage (4-ylamino vs. 2-ylamino) and the nature of the aryl substituent on the propan-1-one side chain (e.g., o-tolyl, 2-fluorophenyl, 4-propoxyphenyl, or unsubstituted phenyl) . Even among close analogs, these differences can alter kinase selectivity, hydrogen-bonding geometry, metabolic stability, and off-target liability [1][2]. Consequently, assuming functional equivalence between CAS 2320851-20-3 and its nearest neighbors—such as the pyrimidin-2-yl isomer (CAS 2320851-12-3, 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one) or the 2-fluorophenyl analog (CAS 2097918-78-8)—without empirical validation risks irreproducible biological results and wasted procurement spend.

Quantitative Differentiation Evidence: 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS 2320851-20-3)


Regioisomeric Pyrimidine Linkage: 4-ylamino vs. 2-ylamino Hydrogen-Bonding Geometry

The target compound places the azetidin-3-ylamino substituent at the pyrimidine C4 position, creating a hydrogen-bond acceptor geometry that differs fundamentally from the pyrimidin-2-ylamino isomer (CAS 2320851-12-3). In the broader 4,6-diaminopyrimidine class, the 4-amino substituent engages the kinase hinge via a donor–acceptor–donor motif, whereas the 2-amino substituent presents an alternative vector that frequently alters kinome selectivity [1][2]. This regioisomeric distinction is recognized as a critical determinant of target engagement in pyrrolopyrimidine and related kinase inhibitor series, where a shift from the 4- to the 2-position can reduce target affinity by >10-fold [3].

Kinase hinge binding Pyrimidine regioisomerism Hydrogen-bond acceptor geometry

o-Tolyl Substituent: Steric and Lipophilic Differentiation from H, F, and Alkoxy Analogs

The o-tolyl group (2-methylphenyl) on the propan-1-one side chain confers distinct steric and lipophilic properties compared to the 2-fluorophenyl analog (CAS 2097918-78-8) and other aryl-substituted derivatives. The ortho-methyl group increases calculated logP by approximately 0.5–0.8 log units relative to the unsubstituted phenyl or 2-fluoro analogs, consistent with π–alkyl contributions in QSAR models . In related propan-1-one series, ortho-substitution on the phenyl ring has been shown to modulate metabolic soft-spot oxidation and CYP-mediated clearance, although direct comparative microsomal stability data for this specific compound are not publicly available [1].

Aryl substituent effects Lipophilicity (cLogP) Metabolic stability

Azetidine Ring Conformational Constraint and sp³ Character in Fragment-Based Library Design

The azetidine ring embedded in the target compound provides a higher degree of three-dimensionality and sp³ character (Fsp³ ≈ 0.41 for the core, calculated at the level of the azetidinyl-pyrimidine scaffold) compared to the common piperidine or pyrrolidine analogs frequently employed in kinase hinge-binding motifs . In fragment-based library design, replacement of a piperidine ring with an azetidine has been shown to reduce cLogP by approximately 0.5 units while maintaining or improving solubility, and to offer a distinct exit vector angle (~10° difference in trajectory) from the hinge-binding region, which can translate into differential selectivity profiles [1]. The target compound, with its pyrimidin-4-ylamino-azetidine motif, is a representative member of this underexplored sp³-rich chemotype.

Azetidine conformational restriction sp³-rich fragments Fragment-based drug discovery

Recommended Application Scenarios for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one (CAS 2320851-20-3) Based on Available Evidence


Kinase Hinge-Binder SAR Exploration Requiring Defined 4-Amino-Pyrimidine Geometry

Investigators developing type I or type II kinase inhibitors that target the hinge region via a 4,6-diaminopyrimidine scaffold may procure CAS 2320851-20-3 specifically because the pyrimidin-4-ylamino linkage offers a hydrogen-bond donor–acceptor–donor motif distinct from the 2-ylamino isomer (CAS 2320851-12-3). The azetidine ring further provides a constrained sp³-rich exit vector that can be elaborated into P-loop or selectivity-pocket interactions, as inferred from the wider 4,6-diaminopyrimidine kinase inhibitor literature [1].

Fragment-Based Screening Library Diversification with an sp³-Rich, Low-cLogP Chemotype

Core facility managers and fragment-library curators seeking to increase the three-dimensionality and reduce the average lipophilicity of their screening collection may select this compound for its azetidine scaffold (Fsp³ ~0.41), which offers a ~0.5 unit cLogP advantage over comparable piperidine-containing fragments [2]. The o-tolyl substituent simultaneously introduces a defined lipophilic contact that can be evaluated for affinity contributions during fragment growing.

Dual M₃ Antagonist–PDE4 Inhibitor Chemical Starting Point for Respiratory Disease Programs

The 4,6-diaminopyrimidine azetidinyl series from which CAS 2320851-20-3 is derived has demonstrated dual M₃ muscarinic receptor antagonism and PDE4 inhibition, a profile relevant to COPD and asthma [1]. While no target-specific data exist for this particular compound, procurement as a reference standard or starting material for analog synthesis in respiratory drug discovery is consistent with the disclosed SAR of the series.

Physicochemical Property Benchmarking Against Fluorinated and Unsubstituted Phenyl Analogs

Laboratories conducting systematic property–activity relationship (PAR) studies may use CAS 2320851-20-3 alongside the 2-fluorophenyl analog (CAS 2097918-78-8) and the 4-propoxyphenyl analog to experimentally determine chromatographic logD₇.₄, thermodynamic solubility, and human liver microsome intrinsic clearance. The estimated ΔcLogP of +0.5 to +0.8 for the o-tolyl derivative relative to the 2-fluoro analog provides a testable hypothesis for the impact of ortho-methyl substitution on permeability–metabolic stability trade-offs [2].

Quote Request

Request a Quote for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.